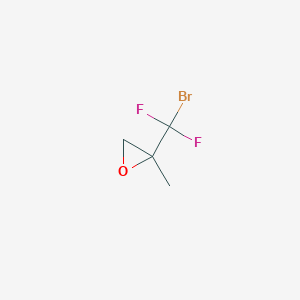

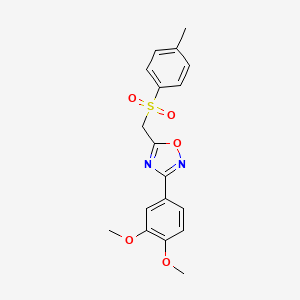

![molecular formula C17H19NO2 B2861348 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid CAS No. 1892428-69-1](/img/structure/B2861348.png)

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid” is a derivative of benzoic acid. It contains a methyl group and a propan-2-yl group attached to a phenyl group, which is further attached to the benzoic acid molecule via an amino group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound was synthesized by replacing the two chloride ions of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid with two equivalents of aniline, benzylamine, diethylamine, morpholine, or piperidine . The reaction proceeded at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoic acid moiety, a phenyl group, and a propan-2-yl group. The phenyl and propan-2-yl groups are connected via a methylamino linkage .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications

Degradation and Environmental Impact

Research focusing on the degradation of pharmaceutical compounds, such as acetaminophen, through advanced oxidation processes (AOPs) underscores the importance of understanding the environmental fate of benzoic acid derivatives. These studies illustrate the pathways, by-products, and biotoxicity of degradation, relevant for assessing the environmental impact of similar compounds (Qutob et al., 2022).

Analytical Chemistry and Pharmacology

The stability, degradation pathways, and by-products of pharmaceuticals, exemplified by studies on nitisinone (a triketone herbicide turned medical treatment), provide a foundation for understanding the chemical properties and potential therapeutic applications of benzoic acid derivatives. Such research contributes to the optimization of drug formulations and stability assessments (Barchańska et al., 2019).

Food and Feed Additives

Benzoic acid is highlighted for its role as an antibacterial and antifungal preservative in foods and feeds. Studies investigating its effects on gut functions suggest that appropriate levels might improve digestion, absorption, and barrier functions, indicating potential for optimizing gut health in humans and animals (Mao et al., 2019).

Biopolymers and Water Treatment

Chitosan, a biopolymer derived from chitin, demonstrates the capability for metal ion chelation and contaminant removal, pertinent to water treatment applications. This reflects the broader utility of functionalized benzoic acid compounds in environmental remediation technologies (Guibal et al., 2006).

Properties

IUPAC Name |

4-(N-methyl-2-propan-2-ylanilino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)15-6-4-5-7-16(15)18(3)14-10-8-13(9-11-14)17(19)20/h4-12H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZGORCYPZZHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N(C)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)